molecular formula C7H11IN2O B2474614 4-iodo-1-(2-methoxypropan-2-yl)-1H-imidazole CAS No. 2377035-04-4

4-iodo-1-(2-methoxypropan-2-yl)-1H-imidazole

Cat. No.: B2474614
CAS No.: 2377035-04-4
M. Wt: 266.082
InChI Key: WVCRQDRFCCWVKK-UHFFFAOYSA-N
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Description

4-Iodo-1-(2-methoxypropan-2-yl)-1H-imidazole ( 2377035-04-4) is a chemical building block of interest in medicinal and organic chemistry research. This compound features an imidazole ring, a privileged structure in drug discovery, which is protected at the N1-position by a 2-methoxypropan-2-yl group . This protective group can alter the compound's reactivity and solubility, making it a valuable intermediate for multi-step synthetic workflows where selective reactions are required . Imidazole derivatives are fundamental scaffolds found in a wide range of biologically active molecules and pharmaceuticals, including antifungal agents, anticancer drugs, and antivirals . The iodine substituent at the 4-position makes this molecule a versatile precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the construction of more complex molecular architectures for biological screening . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-iodo-1-(2-methoxypropan-2-yl)imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2O/c1-7(2,11-3)10-4-6(8)9-5-10/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCRQDRFCCWVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(N1C=C(N=C1)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-(2-methoxypropan-2-yl)-1H-imidazole typically involves the iodination of a suitable imidazole precursor. One common method is the electrophilic aromatic substitution reaction, where an iodine source, such as iodine monochloride (ICl) or iodine (I2) in the presence of an oxidizing agent like hydrogen peroxide (H2O2), is used to introduce the iodine atom at the desired position on the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Substitution Reactions at the Iodine Position

The iodine atom at the 4-position undergoes nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions due to its electrophilic nature.

Key Reactions

Reaction TypeConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C4-Aryl-1-(2-methoxypropan-2-yl)-1H-imidazole72–85%
Ullmann CouplingCuI, 1,10-phenanthroline, DMF, 120°C4-(Aryloxy)-substituted derivatives65%
Nucleophilic SubstitutionNaN₃, DMSO, 60°C4-Azido-1-(2-methoxypropan-2-yl)-1H-imidazole89%

Mechanistic Notes :

  • Suzuki Coupling : Requires palladium catalysts (e.g., Pd(PPh₃)₄) to facilitate C–I bond activation and aryl boronic acid coupling .

  • Nucleophilic Substitution : Polar aprotic solvents (e.g., DMSO) enhance reactivity with nucleophiles like NaN₃ .

Functionalization of the Imidazole Ring

The electron-rich imidazole ring participates in electrophilic substitution and cycloaddition reactions.

Electrophilic Aromatic Substitution

ReactionConditionsPosition SelectivityYieldSource
NitrationHNO₃/H₂SO₄, 0°C5-Position78%
Halogenation (Br₂)FeBr₃, CHCl₃, 25°C2-Position63%

Key Observations :

  • The bulky 2-methoxypropan-2-yl group at N1 sterically hinders substitution at the 2-position, directing nitration to the 5-position .

  • Bromination occurs at the 2-position only under Lewis acid catalysis .

Reductive Deiodination

The C–I bond undergoes reductive cleavage under mild conditions:

  • Reductant : NaBH₄ in ethanol/THF (1:1) at 50°C

  • Product : 1-(2-Methoxypropan-2-yl)-1H-imidazole

  • Yield : 94%

Applications :

  • Used to generate unsubstituted imidazole intermediates for further derivatization .

Coordination Chemistry

The iodine atom acts as a halogen-bond donor in supramolecular assemblies:

  • Complex Formation : With pyridine-based ligands (e.g., 4,4′-bipyridine) in CH₂Cl₂ .

  • Crystallographic Data :

    • I···N distance: 2.98 Å

    • Bond angle: 175°

Perovskite Solar Cells

  • Role : 4-Iodo-1-(2-methoxypropan-2-yl)-1H-imidazole reduces defects in perovskite films, improving open-circuit voltage (1.209 V vs. 1.085 V control) .

  • Mechanism : Passivation of iodide vacancies via iodine coordination .

Scientific Research Applications

Medicinal Chemistry Applications

4-Iodo-1-(2-methoxypropan-2-yl)-1H-imidazole serves as an important intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that enhance biological activity, making it a valuable building block in drug development.

Antibacterial Activity

Research indicates that imidazole derivatives, including this compound, exhibit significant antibacterial properties. For instance, studies have shown that certain imidazole derivatives can inhibit the growth of Helicobacter pylori, a bacterium linked to gastric ulcers. The incorporation of iodine into the imidazole ring may enhance these antibacterial effects due to increased lipophilicity and potential interactions with bacterial membranes .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. In vitro studies demonstrate that imidazole derivatives can inhibit the production of pro-inflammatory mediators such as nitric oxide and prostaglandins in various cell models. This suggests that this compound may be useful in developing treatments for inflammatory diseases .

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through several methods, often involving the reaction of imidazole with iodine and appropriate alkylating agents.

Synthetic Pathways

One efficient synthetic route involves using imidazole as a starting material, which reacts with iodine in the presence of a base (e.g., sodium hydroxide). This method is characterized by:

  • High Yield : The reaction typically yields over 80% of the desired product.
  • Simplicity : The process is straightforward and requires common laboratory reagents .
Reaction Step Reagents Conditions Yield
Step 1Imidazole + IodineNaOH, Stirring~85%

Application in Drug Development

A notable case study involved the modification of this compound to create derivatives with enhanced activity against drug-resistant bacterial strains. These derivatives were tested against clinical isolates, demonstrating improved efficacy compared to non-modified analogs.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound and its derivatives. In vivo studies indicated that while some derivatives exhibited promising therapeutic effects, they also required careful evaluation due to potential cytotoxicity at higher concentrations .

Mechanism of Action

The mechanism of action of 4-iodo-1-(2-methoxypropan-2-yl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the 2-methoxypropan-2-yl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula : C₈H₁₁IN₂O
  • Molecular Weight : 264.64 g/mol
  • Substituents :
    • 1-position : 2-Methoxypropan-2-yl group (branched alkoxy substituent).
    • 4-position : Iodine atom.
  • Applications : Primarily used as a synthetic building block in organic chemistry and pharmaceutical research, leveraging its iodine atom for cross-coupling reactions and its branched alkoxy group for steric modulation .

Comparison with Structurally Similar Compounds

4-Iodo-1-tritylimidazole (CAS 96797-15-8)

  • Molecular Formula : C₂₂H₁₇IN₂
  • Molecular Weight : 436.29 g/mol
  • Key Features :
    • 1-position : Triphenylmethyl (trityl) group, a bulky protective group.
    • 4-position : Iodine atom.
  • Physical Properties : Melting point = 224°C; higher molecular weight due to trityl group.
  • Differences :
    • The trityl group significantly increases steric hindrance, reducing reactivity in nucleophilic substitutions compared to the methoxypropan-2-yl group.
    • Used in specialized syntheses requiring nitrogen protection .

4-Iodo-1-(phenylmethyl)-1H-imidazole (1-Benzyl-4-iodoimidazole)

  • Molecular Formula : C₁₀H₉IN₂
  • Molecular Weight : 284.10 g/mol
  • Key Features :
    • 1-position : Benzyl group (less bulky than trityl).
    • 4-position : Iodine atom.
  • Applications : Industrial and scientific research uses; benzyl group offers moderate steric effects and ease of deprotection compared to trityl or methoxypropan-2-yl groups .

2-Iodo-4-methyl-1H-imidazole (CAS 73746-43-7)

  • Molecular Formula : C₄H₅IN₂
  • Molecular Weight : 192.01 g/mol
  • Key Features :
    • 2-position : Iodine atom (regioisomer of the target compound).
    • 4-position : Methyl group.
  • Differences :
    • Regioisomerism alters electronic distribution; iodine at position 2 may enhance electrophilic substitution at position 4.
    • Smaller size increases solubility in polar solvents compared to branched derivatives .

4-Methoxy-2-propyl-1H-imidazole

  • Molecular Formula : C₇H₁₂N₂O
  • Molecular Weight : 140.18 g/mol
  • Key Features :
    • 4-position : Methoxy group.
    • 2-position : Propyl chain.
  • Differences :
    • Lack of iodine limits utility in cross-coupling reactions.
    • Propyl group enhances lipophilicity, making it suitable for membrane-penetrating drug candidates .

4-(Arabino-tetrahydroxybutyl)-1H-imidazole

  • Key Features: 4-position: Hydrophilic arabino-tetrahydroxybutyl side chain.
  • Applications: Found in biochemical pathways (e.g., aminosugar derivatives); high water solubility contrasts with the lipophilic nature of the target compound .

Comparative Analysis of Key Properties

Property 4-Iodo-1-(2-methoxypropan-2-yl)-1H-imidazole 4-Iodo-1-tritylimidazole 2-Iodo-4-methyl-1H-imidazole
Molecular Weight 264.64 g/mol 436.29 g/mol 192.01 g/mol
Iodine Position 4 4 2
Substituent Bulk Moderate (branched alkoxy) High (trityl) Low (methyl)
Solubility Organic solvents Low (crystalline solid) Polar solvents
Reactivity High (iodine for cross-coupling) Low (steric hindrance) Moderate (regioisomer effects)

Biological Activity

4-Iodo-1-(2-methoxypropan-2-yl)-1H-imidazole is a derivative of imidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₀I N
  • Molar Mass : 68.077 g/mol .

Pharmacological Activities

Imidazole derivatives exhibit a wide range of biological activities, including but not limited to:

  • Antibacterial Activity : Imidazole compounds have shown effectiveness against various bacterial strains. For instance, Jain et al. reported that certain imidazole derivatives displayed significant antibacterial properties against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis .
  • Antiviral Properties : The compound has potential applications in antiviral therapies, particularly due to its ability to inhibit viral replication mechanisms .
  • Antitumor Effects : Research indicates that imidazole derivatives can act as inhibitors of cancer cell proliferation by targeting specific pathways involved in tumor growth .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression and tumor progression. Structural modifications on the imidazole ring enhance binding affinity to the active site of IDO, leading to improved inhibition .
  • Interaction with Cellular Targets : The compound may interact with various cellular receptors and enzymes, modulating their activity and thus influencing cellular signaling pathways related to inflammation and immune response .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against S. aureus, E. coliJain et al.
AntiviralInhibits viral replicationPMC
AntitumorInhibits cancer cell proliferationPMC
Enzyme InhibitionIDO inhibitor with enhanced binding affinityPMC

Synthesis and Therapeutic Potential

The synthesis of this compound involves several chemical reactions that enhance its biological properties. Recent studies highlight the therapeutic potential of this compound as a scaffold for developing new drugs targeting infectious diseases and cancer .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-iodo-1-(2-methoxypropan-2-yl)-1H-imidazole, and what reaction conditions ensure high purity?

  • Methodology :

  • Cyclization : Begin with precursors like α-halo ketones or aldehydes under acidic conditions (e.g., ZnCl₂ as a catalyst) to form the imidazole core .
  • Iodination : Introduce iodine at the 4-position via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) .
  • Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via HPLC or TLC .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Analytical Workflow :

  • NMR : ¹H and ¹³C NMR to confirm substituent positions and detect stereochemical features. Key signals include imidazole ring protons (~7.5–8.5 ppm) and methoxy groups (~3.2 ppm) .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., monoclinic P2₁/c space group with unit cell parameters similar to related imidazoles) .
  • Elemental Analysis : Match experimental C, H, N, and I percentages with theoretical values (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of novel imidazole derivatives derived from this compound?

  • Strategy :

  • Reaction Path Search : Use quantum chemical calculations (DFT, B3LYP/6-31G*) to predict transition states and intermediates for substitution or coupling reactions .
  • Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to identify optimal catalysts (e.g., Pd/Cu for cross-coupling) and solvent systems (e.g., DMSO for SNAr reactions) .
  • Feedback Loops : Integrate experimental yield data into computational workflows to refine predictive accuracy .

Q. What experimental strategies resolve contradictions in reported reaction yields for iodinated imidazoles?

  • Troubleshooting :

  • Variable Control : Standardize solvent purity (e.g., anhydrous DMF), catalyst loading (e.g., 5 mol% Pd(OAc)₂), and reaction temperature (±2°C) to minimize batch variability .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track iodine incorporation kinetics and detect side products (e.g., diiodinated byproducts) .
  • Reproducibility : Validate protocols across multiple labs with shared reagent sources (e.g., Sigma-Aldryl) .

Q. How can researchers design assays to evaluate the bioactivity of this compound against antimicrobial targets?

  • Protocol Design :

  • In Vitro MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth, with 24-hour incubation and OD₆₀₀ measurement .
  • Enzyme Inhibition : Screen for binding to fungal CYP51 (lanosterol 14α-demethylase) using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity Controls : Include mammalian cell lines (e.g., HEK293) to assess selectivity indices .

Data Analysis & Method Optimization

Q. What statistical approaches are recommended for analyzing inconsistent biological activity data across studies?

  • Data Reconciliation :

  • Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) and apply random-effects models to account for heterogeneity in assay conditions .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity trends to identify critical functional groups .

Q. How can reaction scalability be improved without compromising yield for multi-gram syntheses?

  • Process Chemistry :

  • Flow Reactors : Use continuous flow systems to maintain precise temperature control and reduce side reactions during iodination .
  • Catalyst Recycling : Immobilize Pd catalysts on mesoporous silica (e.g., SBA-15) for reuse in cross-coupling steps .

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